molecular formula C20H13ClN4O B2395147 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 439109-61-2

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Numéro de catalogue: B2395147
Numéro CAS: 439109-61-2
Poids moléculaire: 360.8
Clé InChI: ZUDNHXCELBBTQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Functional Groups

The molecular architecture of 7-{2-[(4-chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile (C₂₀H₁₃ClN₄O) comprises three distinct structural motifs: a pyrazolo[1,5-a]pyrimidine heterocyclic core, a 4-chlorobenzyloxy-substituted phenyl ring, and a nitrile functional group at the 3-position (Figure 1). The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic structure with a five-membered pyrazole ring annulated to a six-membered pyrimidine ring. The phenyl group at the 7-position is connected via an ether linkage to a 4-chlorobenzyl moiety, introducing steric bulk and electronic modulation.

Key functional groups include:

  • Nitrile (-C≡N) : Positioned at C3, this group contributes to the compound’s dipole moment and participates in hydrogen bonding interactions.
  • Ether (-O-) : The benzyloxy bridge between the phenyl and 4-chlorobenzyl groups enhances solubility and influences conformational flexibility.
  • Aromatic systems : Both the pyrazolo[1,5-a]pyrimidine core and substituted phenyl rings enable π-π stacking interactions in solid-state arrangements.

Table 1: Molecular descriptors of this compound

Property Value
Molecular formula C₂₀H₁₃ClN₄O
Molecular weight 360.81 g/mol
Hybridization sp² (aromatic cores), sp (nitrile)
Topological polar surface area 76.2 Ų

Propriétés

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O/c21-16-7-5-14(6-8-16)13-26-19-4-2-1-3-17(19)18-9-10-23-20-15(11-22)12-24-25(18)20/h1-10,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNHXCELBBTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=C(C=NN23)C#N)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

One-Pot Cyclization with Amino Pyrazoles and Enaminones

A pivotal method involves the cyclocondensation of 5-aminopyrazoles with enaminones or chalcone derivatives. Sikdar et al. (2023) demonstrated a one-pot protocol where 5-aminopyrazole reacts with enaminones in the presence of potassium persulfate (K₂S₂O₈) to form the pyrazole ring, followed by oxidative halogenation using sodium halides (NaX) to introduce halogens at the 3-position. This approach eliminates multi-step isolation processes, achieving yields upwards of 85% under mild conditions. The reaction proceeds via nucleophilic attack of the amino group on the enaminone’s carbonyl carbon, followed by cyclodehydration to form the pyrimidine ring.

Optimization studies revealed that solvent choice significantly impacts yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provided moderate yields (60–70%), while solvent-free conditions under microwave irradiation drastically improved efficiency, reducing reaction times to 4–10 minutes with near-quantitative yields. This method’s versatility allows the incorporation of diverse substituents, enabling tailored electronic and steric properties in the final product.

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a transformative tool for accelerating cyclization. Castillo et al. (2016) reported a solvent-free microwave protocol where 5-aminopyrazoles and β-diketones undergo cyclization at 120°C for 4 minutes, yielding pyrazolo[1,5-a]pyrimidines with 95–98% efficiency. The rapid heating minimizes side reactions, and the absence of solvents simplifies purification, aligning with green chemistry principles. This method is particularly advantageous for scaling up production while maintaining high regioselectivity.

Condensation Reactions with β-Dicarbonyl Equivalents

Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis.

Acid-Catalyzed Condensation

Poursattar et al. (2015) developed a sulfuric acid (H₂SO₄)-catalyzed condensation in acetic acid (AcOH), reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-diketones like pentane-2,4-dione. The reaction proceeds via initial imine formation, followed by cyclization and aromatization, yielding 4,7-dihydropyrazolo[1,5-a]pyrimidine intermediates. Subsequent oxidation with potassium persulfate introduces the carbonitrile group at the 3-position, achieving final yields of 87–95%.

Base-Mediated Condensation

Alternative approaches employ basic conditions to facilitate condensation. Moustafa et al. (2022) utilized sodium ethoxide (NaOEt) in ethanol to promote the reaction between 5-aminopyrazoles and ethyl acetoacetate. The base deprotonates the amino group, enhancing nucleophilicity for carbonyl attack. This method offers milder conditions compared to acid catalysis, reducing side reactions such as hydrolysis of sensitive functional groups.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
One-pot cyclization K₂S₂O₈, solvent-free 85–90% High efficiency, minimal purification Requires halogenation step
Microwave-assisted 120°C, 4 min 95–98% Rapid, eco-friendly Specialized equipment needed
Acid-catalyzed H₂SO₄, AcOH, reflux 87–95% Simple reagents Corrosive conditions
Base-mediated NaOEt, ethanol, reflux 75–85% Mild conditions Lower yields for bulky substituents

Analyse Des Réactions Chimiques

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. The compound in focus has shown promise against several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that modifications at the 3-position enhance the compound's ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting mitogen-activated protein kinases (MAPKs) .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.2Apoptosis induction via caspase activation
K5623.8MAPK pathway inhibition

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity, particularly against resistant strains of bacteria and fungi.

  • Antitubercular Activity : In vitro studies have reported that derivatives similar to this compound have shown activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
PathogenIC50 Value (µM)
Mycobacterium tuberculosis1.35 - 2.18
Staphylococcus aureus0.75

Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The study found that specific substitutions at the 3-position significantly enhanced cytotoxicity against MCF-7 cells compared to unsubstituted analogs .

Antimicrobial Testing

In another investigation, various substituted derivatives were tested against Mycobacterium tuberculosis. The results indicated that compounds with a similar structure to 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibited promising antitubercular activity, suggesting potential for further development as therapeutic agents .

Mécanisme D'action

The mechanism of action of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at the C5, C7, and C3 positions. Below is a comparative analysis of key analogs:

Compound Name & CAS (if available) Substituents Molecular Weight Key Applications
7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile (439109-61-2) C7: 2-[(4-Chlorobenzyl)oxy]phenyl; C3: CN 360.81 Potential tumor imaging (inferred from structural analogs)
[18F]5 (7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) C7: 2-Chlorophenylamino; C5: (2-[18F]fluoroethoxy)methyl; C3: CN ~360 (estimated) PET radiotracer for tumors
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (320417-21-8) C7: 4-Methoxyphenyl; C3: CN 250.26 Unspecified (structural analog)
7-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (5c) C7: 5-Methyl-1-phenylpyrazole; C3: CN Not provided Hypnotic activity (derivative 1c in showed potency)
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(3-(methylamino)piperidin-1-yl)phenyl)acetamide (2c) C7: Cyclopropylamino; C5: Amino-linked piperidine; C3: CN Not provided ERK inhibition (kinase-targeted therapy)

Key Observations :

  • C7 Substituents: The 4-chlorobenzyloxy group in the target compound may enhance lipophilicity and tumor membrane penetration compared to methoxy ([17]) or amino groups ([13]).
  • C5 Modifications : Fluorine-18 labeling in [18F]5 enables PET imaging, while polar groups (e.g., hydroxyl in [18F]4) improve clearance but reduce tumor retention .
  • C3 Cyano Group: Conserved across analogs, the cyano group likely stabilizes the core structure and influences binding affinity .
Pharmacokinetic and Biodistribution Profiles
  • [18F]5: Demonstrated rapid tumor uptake (2.18% ID/g at 5 min) in S180 tumor-bearing mice, outperforming 18F-FDG and L-18F-FET in early-phase imaging. Moderate washout from non-target tissues supports its utility as a PET tracer .
  • [18F]3 and [18F]4 : Polar ester and hydroxyl groups at C5 increased tumor uptake over time, while carboxyl-containing [18F]5 showed declining uptake, highlighting the impact of substituent polarity on retention .

Activité Biologique

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound operates primarily as an inhibitor of various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity, including cancer and inflammatory conditions.

Key Kinases Targeted

  • c-Abl : Involved in cell proliferation and survival.
  • Bcr-Abl : Associated with chronic myeloid leukemia (CML).
  • c-Kit : Plays a role in hematopoiesis and mast cell function.
  • PDGFR : Involved in cell growth and division.

Biological Activity and Therapeutic Potential

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound's structural features allow for selective binding to kinase active sites, enhancing its potency as an inhibitor.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound shows IC50 values in the low micromolar range against specific cancer cell lines, indicating potent cytotoxicity.
  • Mechanisms : Flow cytometry analyses suggest that the compound induces apoptosis and cell cycle arrest at the G2/M phase.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Mechanism of Action
AntitumorAGS (gastric cancer)2.63 ± 0.17Induces apoptosis; G2/M phase arrest
Kinase Inhibitionc-AblVariesCompetitive inhibition at the active site
Anti-inflammatoryRAW 264.7 CellsVariesInhibition of NO production

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's efficacy against gastric cancer cells (AGS), it was found that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell death and further confirmed apoptosis through annexin V staining.

Case Study 2: Kinase Inhibition Profile

A detailed analysis of the compound's kinase inhibition profile revealed that it selectively inhibited c-Kit and PDGFR kinases without significantly affecting other kinases. This selectivity could potentially minimize side effects associated with broader-spectrum kinase inhibitors.

Q & A

Basic: What synthetic routes are optimal for preparing 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile with high yields?

Methodological Answer:
The compound can be synthesized via cyclocondensation of precursors such as 7-hydrazinylpyrazolo[1,5-a]pyrimidine derivatives with 4-chlorobenzyl-protected phenolic substrates. Key steps include:

  • Refluxing in polar aprotic solvents (e.g., 2-propanol or DMF) at 60–80°C for 3–6 hours to facilitate nucleophilic substitution .
  • Using deep eutectic solvents (DES) to enhance reaction efficiency and yield (up to 84%) while minimizing byproducts .
  • Purification via recrystallization from methanol or ethanol to achieve >95% purity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving planar deviations and intermolecular interactions:

  • The pyrazolo[1,5-a]pyrimidine core typically exhibits coplanarity (r.m.s. deviation <0.02 Å), stabilized by π-π stacking and weak C–H⋯N hydrogen bonds .
  • Substituents like the 4-chlorobenzyl group may introduce torsional angles up to 10°, affecting binding affinity in target proteins .
  • SC-XRD parameters (e.g., space group P21/c, β ≈95.9°) should be cross-validated with DFT calculations .

Advanced: How to address contradictions in spectral data during structural characterization?

Methodological Answer:
Conflicting NMR or IR data can arise from tautomerism or solvent effects. Mitigation strategies include:

  • Acquiring 2D NMR (COSY, HSQC) to confirm proton-proton correlations and quaternary carbons .
  • Comparing experimental IR carbonyl stretches (1660–1700 cm⁻¹) with computational spectra (e.g., DFT/B3LYP) .
  • Elemental analysis (C, H, N) to verify stoichiometry (e.g., calculated C: 62.77%, H: 4.01% vs. observed) .

Basic: What analytical techniques are essential for verifying purity and identity?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30) to confirm >98% purity .
  • Mass Spectrometry (HRMS) : Compare observed m/z (e.g., [M+H]+ 417.0982) with theoretical values (Δ <2 ppm) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 233–235°C) indicate high crystallinity .

Advanced: How do substituents influence reactivity in functionalization reactions?

Methodological Answer:
The 4-chlorobenzyloxy group directs electrophilic substitution at the pyrimidine C5 position:

  • Nucleophilic Aromatic Substitution : Reacts with amines/alkoxides in DMF at 100°C, yielding C5-modified derivatives .
  • Photocatalytic C–H Activation : Under blue LED light, the electron-rich phenyl ring undergoes coupling with aryl halides via Pd catalysis .
  • Oxidation Sensitivity : The nitrile group is stable to mild oxidants (e.g., H₂O₂) but degrades under strong acidic conditions (pH <2) .

Advanced: Designing SAR studies for pyrazolo[1,5-a]pyrimidine derivatives—what methodological frameworks apply?

Methodological Answer:

  • Core Modifications : Replace the 4-chlorobenzyloxy group with bioisosteres (e.g., 4-fluorobenzyl) to assess halogen-dependent activity .
  • In Silico Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3Kβ) and prioritize synthesis targets .
  • In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7) using MTT protocols .

Advanced: How to optimize reaction conditions for scale-up while maintaining regioselectivity?

Methodological Answer:

  • Solvent Screening : Replace DMF with biodegradable DES (e.g., choline chloride/urea) to improve atom economy .
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30 min at 120°C) with 10–15% higher yields .
  • Flow Chemistry : Continuous-flow reactors minimize decomposition of heat-sensitive intermediates .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation/contact—LD₅₀ data (oral, rat) indicates moderate toxicity (500–1000 mg/kg) .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation .
  • Waste Disposal : Neutralize reaction residues with 10% NaOH before incineration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.